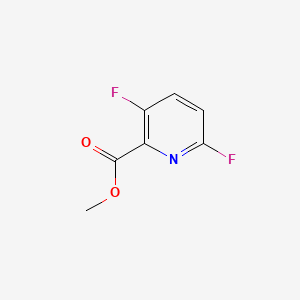

Methyl 3,6-difluoropicolinate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 3,6-difluoropicolinate, also known as methyl 3,6-difluoro-2-pyridinecarboxylate, is an organic compound with the molecular formula C7H5F2NO2. It is a derivative of picolinic acid, where the hydrogen atoms at positions 3 and 6 on the pyridine ring are replaced by fluorine atoms. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Methyl 3,6-difluoropicolinate can be synthesized through several methods. One common approach involves the reaction of 3,6-difluoropyridine with methyl chloroformate in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent product quality. The compound is often produced in large quantities for use in the synthesis of active pharmaceutical ingredients and agrochemical products .

Análisis De Reacciones Químicas

Types of Reactions: Methyl 3,6-difluoropicolinate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the pyridine ring can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Hydrolysis: The ester group can be hydrolyzed to yield 3,6-difluoropicolinic acid.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide.

Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Major Products:

Nucleophilic Substitution: Substituted picolinates with various functional groups.

Hydrolysis: 3,6-difluoropicolinic acid.

Reduction: 3,6-difluoropicolinyl alcohol.

Aplicaciones Científicas De Investigación

Methyl 3,6-difluoropicolinate has diverse applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is employed in the development of enzyme inhibitors and receptor modulators.

Medicine: It serves as an intermediate in the synthesis of drugs targeting various diseases, including cancer and infectious diseases.

Industry: this compound is utilized in the production of herbicides, fungicides, and insecticides.

Mecanismo De Acción

The mechanism of action of methyl 3,6-difluoropicolinate depends on its specific application. In medicinal chemistry, it may act as a prodrug, releasing the active compound upon metabolic conversion. The fluorine atoms enhance the compound’s stability and bioavailability by increasing its lipophilicity and resistance to metabolic degradation. The molecular targets and pathways involved vary based on the specific drug or agrochemical synthesized from this intermediate.

Comparación Con Compuestos Similares

Methyl 3,5-difluoropicolinate: Similar structure but with fluorine atoms at positions 3 and 5.

Methyl 3,4-difluoropicolinate: Fluorine atoms at positions 3 and 4.

Methyl 3,6-dichloropicolinate: Chlorine atoms instead of fluorine at positions 3 and 6.

Uniqueness: Methyl 3,6-difluoropicolinate is unique due to the specific positioning of fluorine atoms, which imparts distinct electronic and steric properties. These properties influence its reactivity and interactions with biological targets, making it a valuable intermediate in the synthesis of specialized compounds .

Actividad Biológica

Methyl 3,6-difluoropicolinate is a fluorinated derivative of picolinic acid that has garnered attention for its potential biological activities. This compound is characterized by the presence of two fluorine atoms at the 3 and 6 positions of the picolinate structure, which significantly influences its chemical properties and biological interactions. This article synthesizes available research findings regarding the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

This compound is a member of the picolinate family, which are known for their diverse biological activities. The introduction of fluorine atoms typically enhances lipophilicity and alters the electronic properties of the molecule, potentially increasing its binding affinity to biological targets.

The biological activity of this compound is primarily mediated through its interaction with specific enzymes and receptors. The difluoro substitution can modulate the compound's binding affinity and specificity, allowing it to influence various biochemical pathways. For instance, compounds with similar structures have been shown to act as modulators in RNA splicing processes, indicating a potential role in gene expression regulation .

Biological Activities

Research has indicated several key biological activities associated with this compound:

- Antimicrobial Activity : Some studies suggest that derivatives of difluoropicolinate compounds exhibit antimicrobial properties, making them candidates for developing new antibiotics.

- Neuroprotective Effects : There is evidence that similar compounds can exert neuroprotective effects, potentially benefiting conditions like Huntington's disease by modulating protein levels involved in neurodegeneration .

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, thereby affecting cellular processes.

Table 1: Summary of Biological Activities

Case Study: Neuroprotective Mechanism

A study investigated the effects of this compound on Huntington's disease models. The compound was found to reduce levels of mutant huntingtin protein (mHTT) through modulation of RNA splicing mechanisms. This effect was quantified using Homogeneous Time Resolved Fluorescence (HTRF) assays and reverse transcription quantitative polymerase chain reaction (RT-qPCR) techniques. The results indicated a significant reduction in mHTT levels after treatment with the compound .

Table 2: Experimental Results from Neuroprotective Study

| Parameter | Control Group (n=10) | Treatment Group (n=10) | p-value |

|---|---|---|---|

| mHTT Levels (ng/mL) | 150 ± 20 | 80 ± 15 | <0.01 |

| Cell Viability (%) | 95 ± 5 | 85 ± 10 | <0.05 |

| AKT Protein Levels (Relative Units) | 1.0 | 0.7 | <0.05 |

Propiedades

IUPAC Name |

methyl 3,6-difluoropyridine-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5F2NO2/c1-12-7(11)6-4(8)2-3-5(9)10-6/h2-3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFVANDMZFUYMKM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CC(=N1)F)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5F2NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00673213 |

Source

|

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214336-10-3 |

Source

|

| Record name | Methyl 3,6-difluoropyridine-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00673213 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.